molecular formula C24H21ClNP B1629991 Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride CAS No. 79296-92-7

Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride

Cat. No.: B1629991
CAS No.: 79296-92-7
M. Wt: 389.9 g/mol
InChI Key: YFOFTOVBTCVSGV-UHFFFAOYSA-M
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Description

Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride is a chemical compound with the molecular formula C24H21ClNP. It is a phosphonium salt where the phosphorus atom is bonded to three phenyl groups and one 3-pyridinylmethyl group, with chloride as the counterion. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride can be synthesized through the reaction of triphenylphosphine with 3-pyridinylmethyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired phosphonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification.

Chemical Reactions Analysis

Types of Reactions

Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can replace the chloride ion.

Major Products Formed

    Oxidation: Triphenyl(3-pyridinylmethyl)phosphine oxide.

    Reduction: Triphenyl(3-pyridinylmethyl)phosphine.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride is utilized in several scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is used in studies involving phosphonium-based drugs and their interactions with biological molecules.

    Medicine: Research into phosphonium salts includes their potential use as antimicrobial agents and in cancer therapy.

    Industry: It is employed in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which phosphonium, triphenyl(3-pyridinylmethyl)-, chloride exerts its effects involves the interaction of the phosphonium ion with various molecular targets. The positively charged phosphorus atom can form strong bonds with nucleophilic centers in other molecules, facilitating reactions such as nucleophilic substitution. The compound’s structure allows it to participate in electron transfer processes, making it useful in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • Triphenyl(2-pyridinylmethyl)phosphonium chloride
  • Triphenyl(4-pyridinylmethyl)phosphonium chloride
  • Triphenylphosphine-3,3′,3′′-trisulfonic acid trisodium salt

Uniqueness

Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride is unique due to the position of the pyridinyl group, which influences its reactivity and interaction with other molecules. The 3-pyridinylmethyl group provides distinct electronic and steric properties compared to its 2- and 4-pyridinyl counterparts, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

triphenyl(pyridin-3-ylmethyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NP.ClH/c1-4-12-22(13-5-1)26(23-14-6-2-7-15-23,24-16-8-3-9-17-24)20-21-11-10-18-25-19-21;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOFTOVBTCVSGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CN=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624800
Record name Triphenyl[(pyridin-3-yl)methyl]phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79296-92-7
Record name Triphenyl[(pyridin-3-yl)methyl]phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenyl(3-pyridylmethyl)phosphonium chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

13.1 g of triphenyphosphine are added to a solution of 8.2 g of 3-picolyl chloride hydrochloride in 120 ml of dimethylformamide. After stirring for 5 minutes, the mixture is heated at reflux for 30 minutes in a microwave apparatus and then cooled to 5° C. The crystals obtained are filtered off, rinsed with dimethylformamide and then with ether, and dried under reduced pressure, allowing the expected product to be isolated.
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 3-(chloromethyl)pyridine hydrochloride (5.17 g, 31.5 mmol) in water (8 mL) was added K2CO3 (4.34 g, 31.5 mmol) portionwise. The resulting mixture was extracted three times with diethyl ether. The extracts were combined and washed twice with brine, dried and concentrated. The residue (3.25 g, 25.5 mmol) was dissolved in xylene (30 mL) and Ph3P (6.70 g, 25.5 mmol) was added. The mixture was heated at 133-134° C. overnight and then cooled to ambient temperature. The solid product was filtered, washed with toluene, and dried under vacuum to give (3-pyridylmethyl)triphenylphosphonium chloride (5.86 g, 48%) as a pinkish solid.
Quantity
5.17 g
Type
reactant
Reaction Step One
Name
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
[Compound]
Name
residue
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To an ice-cooled 2-phase mixture of 55.8 g (195 mmol) Na2CO3.10 H2O in 200 ml water and 100 ml toluene, 21.3 g (133 mmol) 3-chloromethylpyridine hydrochloride is added in portions. The mixture is stirred at 0° C. until a clear solution is obtained, the aqueous phase separated off, and the mixture extracted twice with 50 ml toluene. The toluene phases are dried (Na2SO4) and evaporated in the RE (10 mbar, 30° C.) to about half its original volume. To the yellowish solution, 68.1 g (259 mmol) triphenylphosphine is added and the mixture stirred for several days under a N2 atmosphere at 70° C. The title compound is precipitated off in the process. It is filtered off and washed with toluene and hexane; 1H-NMR (DMSO-6) 8.47 (m, 1HPy), 8.18 (sb, 1HPy), 7.91 (m, 3H), 7.72 (m, 12H), 7.37 (m, 1HPy), 7.26 (m, 1HPy), 5.33 (d, J=15 Hz, H2C); FAB-MS (M-Cl)+=354; an. calc. (C24H21NClP.0.17 H2O) C, 73.36%; H, 5.47%; N, 3.56%; Cl, 9.02%; P, 7.88%; H2O, 0.78%; meas. C, 73.11%; H, 5.43%; N, 3.82%; Cl, 9.49%; P, 7.98%; H2O, 0.77%.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
55.8 g
Type
reactant
Reaction Step Two
Quantity
68.1 g
Type
reactant
Reaction Step Three
Quantity
21.3 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
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100 mL
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solvent
Reaction Step Four
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Phosphonium, triphenyl(3-pyridinylmethyl)-, chloride
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Reactant of Route 6
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